5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide
Overview
Description
5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide is an organic compound that features a furan ring, a pyridine ring, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the isobutyl group and the pyridine ring. The final step involves the formation of the amide bond.
Preparation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Formation of the Amide Bond: The final step involves the coupling of the furan ring with the pyridine ring through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The isobutyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the furan ring and isobutyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but has a methyl group instead of an isobutyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but has a nitro group instead of an isobutyl group.
Uniqueness
5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide is unique due to the presence of the furan ring and the isobutyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-(2-methylpropyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)13-19-7-8-20(25-19)21(24)23-18-5-3-16(4-6-18)14-17-9-11-22-12-10-17/h3-12,15H,13-14H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANOIKTFMMBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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